6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine
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Overview
Description
6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is a heterocyclic compound that contains a bromine atom and an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated benzene derivative with an amine and an aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like a Lewis acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazepine ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted oxazepines, while oxidation or reduction can lead to different oxidation states of the oxazepine ring .
Scientific Research Applications
6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure allows it to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,5-tetrahydropyrido[2,3-e][1,4]oxazepine
- 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
Uniqueness
6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the oxazepine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the bromine atom and the nature of the oxazepine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9-7(8)6-12-5-4-11-9/h1-3,11H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYOPABSDSVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(N1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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